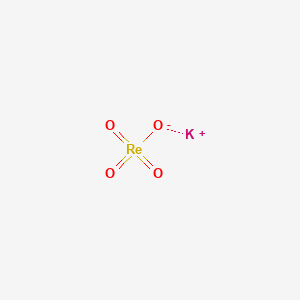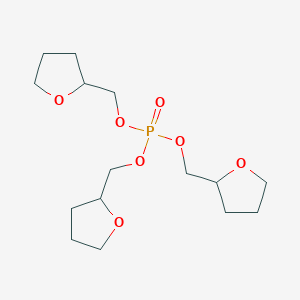
Carbonylchlorobis(triphenylphosphine)iridium(I)
Vue d'ensemble
Description
Carbonylchlorobis(triphenylphosphine)iridium(I) is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as Vaska’s complex .
Synthesis Analysis
The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) involves heating virtually any iridium chloride salt with triphenylphosphine and a carbon monoxide source . The most popular method uses dimethylformamide (DMF) as a solvent, and sometimes aniline is added to accelerate the reaction .Molecular Structure Analysis
The molecular formula of Carbonylchlorobis(triphenylphosphine)iridium(I) is C37H30ClIrOP2 . It is a square planar diamagnetic organometallic complex consisting of a central iridium atom bound to two mutually trans triphenylphosphine ligands, carbon monoxide, and a chloride ion .Chemical Reactions Analysis
Carbonylchlorobis(triphenylphosphine)iridium(I) is a catalyst for the intramolecular carbonylative [2+2+1] cycloaddition of allenynes. It is also a catalyst for the selective hydrogenation of myrcene and for the silylation of ortho-functionalized aryl halides with hydrosilanes .Physical And Chemical Properties Analysis
Carbonylchlorobis(triphenylphosphine)iridium(I) is a yellow crystalline solid with a melting point of 225°C and a boiling point of 360°C . It is insoluble in water .Applications De Recherche Scientifique
Organic Synthesis
Carbonylchlorobis(triphenylphosphine)iridium(I) plays a crucial role in organic synthesis . It can act as a catalyst or a reagent in various organic reactions, contributing to the formation of complex organic compounds.
Pharmaceuticals
In the pharmaceutical industry, this compound is used as a raw material and intermediate . It can be involved in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
Carbonylchlorobis(triphenylphosphine)iridium(I) is also used in the production of agrochemicals . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
Dyestuffs
This compound is used in the production of dyestuffs . It can contribute to the creation of various colors and shades in dyes.
Reductive Synthesis of Nitrones
Carbonylchlorobis(triphenylphosphine)iridium(I) has been used as a catalyst in the reductive synthesis of nitrones from N-Hydroxyamides . This reaction is significant in organic chemistry as nitrones are useful intermediates in the synthesis of various organic compounds.
Transition Metal Catalysts
As a transition metal complex, Carbonylchlorobis(triphenylphosphine)iridium(I) can act as a catalyst in various chemical reactions . Its unique electronic and steric properties make it suitable for catalyzing specific types of reactions.
Safety and Hazards
Orientations Futures
Carbonylchlorobis(triphenylphosphine)iridium(I) is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered . It is a part of many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.
Result of Action
The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .
Propriétés
IUPAC Name |
formaldehyde;iridium;triphenylphosphane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.CH2O.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRIWYFLOPNYFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32ClIrOP2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | Carbonylbis(triphenylphosphine)iridium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12765 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Carbonylchlorobis(triphenylphosphine)iridium(I) | |
CAS RN |
14871-41-1 | |
| Record name | Iridium, carbonylchlorobis(triphenylphosphine)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonylchlorobis(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)










